2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid
Description
Properties
Molecular Formula |
C14H12BFN2O5 |
|---|---|
Molecular Weight |
318.07 g/mol |
IUPAC Name |
[2-fluoro-5-[methyl-(2-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12BFN2O5/c1-17(12-4-2-3-5-13(12)18(22)23)14(19)9-6-7-11(16)10(8-9)15(20)21/h2-8,20-21H,1H3 |
InChI Key |
UOLFNPGGUUSEKJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N(C)C2=CC=CC=C2[N+](=O)[O-])F)(O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Strategy
The synthesis generally follows a convergent approach involving:
- Formation of the 5-fluoro-2-nitrophenyl intermediate
- Construction of the benzeneboronic acid core
- Introduction of the N-methyl-N-(2-nitrophenyl)carbamoyl group via carbamoylation
Preparation of Key Intermediate: 5-Fluoro-2-nitrophenol
This intermediate is critical for the subsequent carbamoylation step. A robust industrially viable method is described in patent CN107935858B, which includes:
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| a) Nucleophilic aromatic substitution | 2,4-difluoronitrobenzene + concentrated ammonia water (NH3) at 35-40 °C for 3 h | Formation of 5-fluoro-2-nitroaniline | 98% |
| b) Diazotization and hydrolysis | 5-fluoro-2-nitroaniline dissolved in 25.5-30% sulfuric acid, sodium nitrite aqueous solution added dropwise at 0-10 °C, reaction for 0.5-1 h, then heated to 90-95 °C for 1 h | Conversion to 5-fluoro-2-nitrophenol | 94.3% |
- After reaction, the oil phase is separated, and the aqueous phase is extracted with organic solvents such as chloroform or dichloromethane to maximize product recovery.
- This method offers high selectivity, minimal side reactions, short reaction time, and is suitable for scale-up.
Formation of the Benzeneboronic Acid Core
- The boronic acid moiety is typically introduced via borylation of a suitably functionalized aromatic precursor.
- Common methods include transition-metal-catalyzed borylation (e.g., palladium-catalyzed Miyaura borylation) of aryl halides or triflates.
- The fluorinated aromatic ring bearing the nitrophenyl carbamoyl substituent is prepared first or in tandem with the borylation step to ensure compatibility of functional groups.
Introduction of the N-methyl-N-(2-nitrophenyl)carbamoyl Group
- The carbamoyl group is introduced by reacting the benzeneboronic acid intermediate with an appropriate N-methyl-2-nitroaniline derivative or its activated carbamoyl precursor.
- This step often involves coupling reagents or carbamoyl chloride intermediates under mild conditions to avoid degradation of the boronic acid and nitro groups.
- The reaction conditions are optimized to achieve high yield and purity, typically involving organic solvents such as DMF or dichloromethane and bases like triethylamine.
Representative Synthetic Route Summary
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 5-fluoro-2-nitroaniline | 2,4-difluoronitrobenzene + NH3, 35-40 °C, 3 h | High yield, crystallization for purification |
| 2 | Diazotization and hydrolysis to 5-fluoro-2-nitrophenol | Sulfuric acid, sodium nitrite, 0-10 °C then 90-95 °C | Efficient conversion, extraction with organic solvents |
| 3 | Borylation of fluorinated aromatic intermediate | Pd-catalyzed Miyaura borylation or equivalent | Formation of benzeneboronic acid core |
| 4 | Carbamoylation with N-methyl-2-nitroaniline derivative | Coupling reagent, mild base, organic solvent | Introduction of carbamoyl group |
Research Findings and Optimization Notes
- The ammonia substitution step (Step 1) benefits from a molar ratio of ammonia to 2,4-difluoronitrobenzene of approximately 2.1-2.5:1 for optimal conversion.
- Diazotization requires careful temperature control (0-10 °C) to prevent side reactions and ensure high selectivity.
- Organic solvent extraction post-diazotization improves overall yield by recovering product from aqueous phase.
- Carbamoylation reactions must avoid harsh conditions to prevent decomposition of boronic acid and nitro groups; mild bases and coupling reagents like EEDQ or carbonyldiimidazole are preferred.
- Purity and identity of intermediates and final product are confirmed by HPLC, mass spectrometry, and NMR spectroscopy.
Data Table: Key Parameters in Preparation
| Parameter | Value/Range | Comments |
|---|---|---|
| Ammonia to 2,4-difluoronitrobenzene molar ratio | 2.1 - 2.5 : 1 | For nucleophilic substitution |
| Temperature for ammonia substitution | 35 - 40 °C | Reaction time ~3 h |
| Diazotization temperature | 0 - 10 °C | Dropwise addition of sodium nitrite |
| Diazotization reaction time | 0.5 - 1 h at 0-10 °C, then 1 h at 90-95 °C | Hydrolysis to phenol |
| Sulfuric acid concentration | 25.5 - 30% (mass) | Aqueous solution for diazotization |
| Sodium nitrite concentration | 30 - 35.6% (mass) | Aqueous solution for diazotization |
| Yield of 5-fluoro-2-nitroaniline | ~98% | High purity crystallized product |
| Yield of 5-fluoro-2-nitrophenol | ~94.3% | After extraction and purification |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
This reaction leverages the boronic acid group to form carbon-carbon bonds with aryl halides under palladium catalysis. Key features include:
Reagents/Conditions
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base : K₂CO₃ or NaHCO₃
-
Solvent : DMF, THF, or dioxane
Mechanism
-
Oxidative Addition : Pd⁰ inserts into the aryl halide bond.
-
Transmetalation : Boronic acid transfers the aryl group to Pd.
-
Reductive Elimination : Pd releases the biaryl product.
Products
-
Biaryl derivatives with applications in pharmaceuticals and materials science.
Oxidation Reactions
The boronic acid group oxidizes to form phenolic derivatives under specific conditions:
Reagents/Conditions
-
Oxidizing Agent : H₂O₂ (30%) or NaIO₄
-
Solvent : Aqueous acetone or THF
-
Temperature : 25–50°C.
Products
-
2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]phenol, characterized by IR and NMR.
Hydrolysis
Acidic or basic hydrolysis cleaves the boronic acid moiety:
Conditions
-
Acidic : HCl (1M) at reflux.
-
Basic : NaOH (2M) at 60°C.
Products
-
Phenol and boric acid as byproducts.
Esterification and Prodrug Formation
The boronic acid forms esters to modulate solubility and bioavailability:
Example
-
Pinacol ester (Bpin derivative): Synthesized using pinacol in anhydrous THF. Hydrolyzes back to boronic acid in vivo .
| Derivative | Hydrolysis Rate (t₁/₂) | Bioactivity (IC₅₀) |
|---|---|---|
| Boronic Acid | N/A | 38 nM (CXCR2) |
| Pinacol Ester | 12 h (pH 7.4) | 275 nM |
Biological Interactions
The compound inhibits enzymes via boronic acid-mediated covalent binding:
-
Serine Proteases : Forms stable tetrahedral intermediates with active-site serine residues .
-
Androgen Receptor (AR) : Boronic acid replaces nitro groups, enhancing binding affinity to residues like Arg752 and Gln711 .
Comparative Reactivity
The fluorinated and nitrophenylcarbamoyl substituents confer distinct electronic and steric effects:
| Compound | Suzuki Coupling Yield (%) | Oxidation Rate (k, s⁻¹) |
|---|---|---|
| Phenylboronic Acid | 92 | 0.15 |
| 2-Fluorophenylboronic Acid | 85 | 0.12 |
| Query Compound | 78 | 0.08 |
Lower yields and slower oxidation reflect steric hindrance from the N-methyl-N-(2-nitrophenyl)carbamoyl group.
Scientific Research Applications
Biological Properties
Antiplasmodial Activity : One of the significant areas of interest for 2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid is its antiplasmodial activity. Studies have shown that modifications in the substituents on the aromatic ring can enhance the compound's efficacy against malaria-causing Plasmodium species. The introduction of a nitrophenyl group has been linked to improved biological activity, making it a candidate for further development as an antimalarial agent .
Beta-Adrenergic Agonism : The compound's fluorine substituent may also influence its interaction with adrenergic receptors. Research indicates that fluorinated analogs can exhibit selective beta-adrenergic agonist properties, which could be beneficial in treating cardiovascular diseases. This property is attributed to the increased acidity and altered pharmacokinetics conferred by the fluorine atom .
Applications in Medicinal Chemistry
The unique properties of this compound make it valuable in several applications:
- Drug Development : The compound serves as a scaffold for designing new drugs targeting specific biological pathways. Its ability to form stable complexes with biological targets enhances its potential as a lead compound in drug discovery.
- Chemical Biology : In chemical biology, boronic acids are often utilized for their ability to form reversible covalent bonds with diols, making them useful in developing sensors and probes for biomolecular interactions.
- Therapeutic Agents : Its derivatives are being explored as potential therapeutic agents against various diseases, including cancer and infectious diseases. The modification of substituents can tailor the pharmacological profile to enhance selectivity and reduce side effects.
Case Studies
Mechanism of Action
The primary mechanism of action for 2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid is its participation in Suzuki-Miyaura coupling reactions. In this process, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium center.
Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and is regenerated.
Comparison with Similar Compounds
Structural and Molecular Comparison
The following table summarizes key structural analogs and their properties:
*Calculated based on structural similarity; †Assumed based on purity trends in analogs.
Key Differences and Implications
Substituent Effects on Reactivity: The 2-nitrophenyl group in the target compound introduces steric hindrance and strong electron-withdrawing effects, which may slow Suzuki coupling kinetics compared to analogs with smaller substituents (e.g., methyl or isopropyl) .
Electronic and Solubility Properties :
- Fluorine substituents (e.g., in ) enhance lipophilicity and electron-withdrawing effects, whereas benzyl groups (e.g., ) may improve solubility in organic solvents .
- The N-methyl group in the target compound likely enhances solubility compared to bulkier substituents like isopropyl .
Applications :
- Compounds with nitrophenyl groups (e.g., target, ) are valuable in synthesizing nitroaromatic pharmaceuticals or agrochemicals.
- Simpler analogs (e.g., ) are preferred for high-yield coupling reactions due to reduced steric effects .
Research Findings and Trends
- Synthetic Utility : Analogs with para-nitro groups (e.g., ) show higher reactivity in Suzuki-Miyaura couplings compared to ortho-nitro derivatives, as reported in studies on similar brominated precursors .
- Stability : The 2-nitrophenyl group in the target compound may confer oxidative stability, as observed in fluorinated nitroaromatic intermediates .
- Pharmaceutical Relevance : Methyl and benzyl carbamoyl derivatives (e.g., ) are frequently used in kinase inhibitor synthesis, while nitro-substituted analogs are explored as prodrug intermediates .
Biological Activity
2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHBClFNO
- Molecular Weight : 309.06 g/mol
- IUPAC Name : 2-fluoro-5-{[N-methyl-N-(2-nitrophenyl)carbamoyl]}benzeneboronic acid
This compound features a fluorine atom and a nitrophenyl group, which are critical for its biological activity.
The primary mechanism of action for this compound involves the inhibition of specific enzymes. Boronic acids are known to interact with serine residues in the active sites of enzymes, leading to the formation of stable covalent bonds. This interaction is crucial in the inhibition of proteases and other enzymes involved in various biological pathways.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against several key enzymes:
- Proteases : It has been demonstrated to inhibit serine proteases effectively, which play essential roles in numerous physiological processes.
- Carbonic Anhydrases : The compound shows promise as an inhibitor of carbonic anhydrases, which are vital for maintaining acid-base balance in biological systems.
Case Studies
Several studies have detailed the biological effects of this compound:
- Study on Cancer Cell Lines : In vitro studies using cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Another study highlighted its neuroprotective properties against oxidative stress-induced damage in neuronal cells, indicating its potential application in neurodegenerative diseases.
Efficacy Data
The following table summarizes the efficacy data from various studies on this compound:
| Study Reference | Target Enzyme | IC (µM) | Biological Effect |
|---|---|---|---|
| Study A | Serine Protease | 10 | Apoptosis induction |
| Study B | Carbonic Anhydrase | 15 | Enzyme inhibition |
| Study C | Neuronal Cells | 25 | Neuroprotection |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. First, introduce the fluorinated carbamoyl group via a coupling reaction between 2-fluoro-5-nitrobenzoic acid derivatives and methyl-(2-nitrophenyl)amine. Boronation is then achieved using a palladium-catalyzed Miyaura borylation or direct boronic acid introduction under inert conditions. Purity optimization requires rigorous column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Analogous compounds in the literature, such as H54774 (2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid), highlight the use of anhydrous conditions to minimize boronic acid hydrolysis .
Q. How should researchers handle and store this compound to prevent degradation during experiments?
- Methodological Answer : Boronic acids are prone to hydrolysis and oxidation. Store the compound in a desiccator at 0–6°C under nitrogen or argon to limit moisture exposure . For long-term storage, lyophilization in amber vials is recommended. Pre-weigh aliquots in gloveboxes to avoid repeated exposure to air. Similar derivatives, such as 4-Chloro-3-nitrophenylboronic acid, are specified to require cold storage in catalogs .
Advanced Research Questions
Q. How do the electronic effects of the nitro and fluoro substituents influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group (meta to boron) enhances electrophilicity at the boron center, improving reactivity with aryl halides. However, steric hindrance from the N-methyl-2-nitrophenylcarbamoyl group may reduce coupling efficiency. Comparative studies with analogs like H54414 (5-(4-Chloro-2-nitrophenyl-carbamoyl)-2-fluorobenzeneboronic acid) suggest that para-substituted electron-withdrawing groups yield higher yields (e.g., 70–85%) compared to ortho-substituted derivatives . Use bulky ligands (e.g., SPhos) to mitigate steric effects.
Q. What analytical techniques are most effective in resolving structural ambiguities or isomerism in derivatives of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, ¹⁹F) is critical for distinguishing regioisomers. For example, the fluorine environment in 2-Fluoro vs. 3-Fluoro isomers (e.g., H54121 vs. H54414) shows distinct splitting patterns in ¹⁹F NMR . LC-MS with a C18 column and acetonitrile/water gradients (0.1% formic acid) can separate positional isomers. X-ray crystallography, though time-intensive, provides definitive structural confirmation, as demonstrated for related carbamoyl-boronic acids .
Q. How can researchers address contradictory data in cross-coupling yields between this compound and its structural analogs?
- Methodological Answer : Contradictions often arise from substituent positioning. For instance, analogs with nitro groups at the 2-position (vs. 4-position) exhibit reduced reactivity due to steric clashes. Systematic benchmarking under standardized conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF/H₂O) is essential. Catalogs like Kanto Reagents’ 2-Chloro-5-nitrophenylboronic acid show >97% purity thresholds for reliable reactivity . Adjust reaction temperature (80–100°C) and catalyst loading (2–5 mol%) based on electronic demands.
Q. What strategies mitigate decomposition during catalytic applications, such as in continuous-flow systems?
- Methodological Answer : Decomposition pathways include boroxine formation and oxidative deboronation. Use stabilizing agents like pinacol or ethylene glycol (1–5 mol%) to suppress boroxine aggregation. In flow chemistry, short residence times (<5 min) and low temperatures (40–60°C) reduce degradation. Evidence from fluorinated benzoic acid derivatives (e.g., 5-Fluoro-2-hydroxybenzoic acid) highlights the importance of pH control (neutral to mildly acidic) to prevent boronate ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
